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Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Key Fluoroimide
Compounds

This technical guide provides a comprehensive overview of the spectroscopic data for several

compounds known as "Fluoroimide," a term that can refer to various fluorinated amide

structures. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource of key analytical data. To facilitate comparative

analysis, all quantitative spectroscopic information is presented in clearly structured tables.

Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data are also provided to ensure reproducibility.

Understanding the "Fluoroimide" Landscape
The term "Fluoroimide" is not a unique chemical identifier and can refer to several distinct

molecules. In the context of chemical research and development, it most commonly refers to

one of three isomers of fluorobenzamide: 2-fluorobenzamide, 3-fluorobenzamide, and 4-

fluorobenzamide. Additionally, a fungicide with the common name Fluoroimide exists,

possessing a significantly different chemical structure (3,4-dichloro-1-(4-fluorophenyl)-1H-

pyrrole-2,5-dione). This guide will provide detailed spectroscopic data for all four of these

compounds to address this ambiguity and serve a broader range of research needs.
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The following sections present the NMR, IR, and Mass Spectrometry data for each of the four

"Fluoroimide" compounds.

2-Fluorobenzamide
Chemical Structure:

Table 1.1: NMR Spectroscopic Data for 2-Fluorobenzamide

Technique Solvent
Chemical Shift

(δ) ppm

Coupling

Constant (J) Hz
Assignment

¹H NMR DMSO-d6
7.54-7.50 (m,

1H)
- Ar-H

7.29-7.25 (m,

3H)
- Ar-H

¹³C NMR DMSO-d6 162.3 (d) J(C-F) = 247.7 C-F

132.4 (d) J(C-F) = 8.8 Ar-C

130.1 (d) J(C-F) = 6.6 Ar-C

124.3 (d) J(C-F) = 2.6 Ar-C

123.8 (d) J(C-F) = 14.0 Ar-C

116.0 (d) J(C-F) = 22.5 Ar-C

¹⁹F NMR d6-DMSO -114 - Ar-F

Table 1.2: IR Spectroscopic Data for 2-Fluorobenzamide
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3370 (m) N-H Stretch Amide

2924 (w) C-H Stretch (aromatic) Aromatic Ring

1661 (m) C=O Stretch (Amide I) Amide

1610 (m) C=C Stretch Aromatic Ring

1546 (m) N-H Bend (Amide II) Amide

1469 (s) C=C Stretch Aromatic Ring

1289 (m) C-N Stretch Amide

1215 (m) C-F Stretch Aryl Fluoride

1134 (m) C-H in-plane bend Aromatic Ring

820 (m) C-H out-of-plane bend Aromatic Ring

Table 1.3: Mass Spectrometry Data for 2-Fluorobenzamide

m/z Relative Intensity Proposed Fragment

139 High [M]⁺

121 Moderate [M - NH₂]⁺

95 Moderate [C₆H₄F]⁺

3-Fluorobenzamide
Chemical Structure:

Table 2.1: NMR Spectroscopic Data for 3-Fluorobenzamide
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Technique Solvent
Chemical Shift

(δ) ppm

Coupling

Constant (J) Hz
Assignment

¹H NMR Not Specified 7.8 - 7.2 (m) - Ar-H, NH₂

¹³C NMR CDCl₃
163.0 (d,

J=245.5)
- C-F

136.5 (d, J=7.1) - Ar-C

130.3 (d, J=7.9) - Ar-C

124.0 (d, J=2.8) - Ar-C

120.0 (d, J=21.5) - Ar-C

115.1 (d, J=22.5) - Ar-C

¹⁹F NMR CDCl₃ -112.5 - Ar-F

Table 2.2: IR Spectroscopic Data for 3-Fluorobenzamide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400, ~3200 N-H Stretch Amide

~1660 C=O Stretch (Amide I) Amide

~1600 C=C Stretch Aromatic Ring

~1550 N-H Bend (Amide II) Amide

~1250 C-F Stretch Aryl Fluoride

Table 2.3: Mass Spectrometry Data for 3-Fluorobenzamide

m/z Relative Intensity Proposed Fragment

139 High [M]⁺

121 Moderate [M - NH₂]⁺

95 Moderate [C₆H₄F]⁺
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4-Fluorobenzamide
Chemical Structure:

Table 3.1: NMR Spectroscopic Data for 4-Fluorobenzamide

Technique Solvent
Chemical Shift

(δ) ppm

Coupling

Constant (J) Hz
Assignment

¹H NMR DMSO-d6 8.06, 7.98

J(B,D)=J(D,F-

19)=8.9, J(B,F-

19)=5.6

Ar-H

7.46, 7.30 - Ar-H, NH₂

¹³C NMR Unknown
166.5 (d,

J=256.7)
- C-F

132.8 (d, J=9.5) - Ar-C

132.2 (d, J=9.7) - Ar-C

116.4 (d, J=22.3) - Ar-C

¹⁹F NMR CDCl₃ -102.4 - Ar-F

Table 3.2: IR Spectroscopic Data for 4-Fluorobenzamide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400, ~3200 N-H Stretch Amide

~1660 C=O Stretch (Amide I) Amide

~1600 C=C Stretch Aromatic Ring

~1550 N-H Bend (Amide II) Amide

~1230 C-F Stretch Aryl Fluoride

Table 3.3: Mass Spectrometry Data for 4-Fluorobenzamide
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m/z Relative Intensity Proposed Fragment

139 High [M]⁺

123 High [M - O]⁺

95 Moderate [C₆H₄F]⁺

Fluoroimide (Fungicide)
Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Chemical Structure:

Table 4.1: NMR Spectroscopic Data for Fluoroimide (Fungicide)

Technique Solvent
Chemical Shift

(δ) ppm

Coupling

Constant (J) Hz
Assignment

¹H NMR Not Specified Aromatic protons - Ar-H

¹³C NMR Not Specified
Data not readily

available
- -

¹⁹F NMR Not Specified
Data not readily

available
- -

Table 4.2: IR Spectroscopic Data for Fluoroimide (Fungicide)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~1720, ~1780
C=O Stretch (asymmetric and

symmetric)
Imide

~1600 C=C Stretch Aromatic Ring

~1510 C=C Stretch Aromatic Ring

~1230 C-F Stretch Aryl Fluoride

~840 C-Cl Stretch Alkyl Chloride
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Table 4.3: Mass Spectrometry Data for Fluoroimide (Fungicide)

m/z Relative Intensity Proposed Fragment

259 High [M]⁺

231 Moderate [M - CO]⁺

182 Moderate [M - C₂Cl₂O₂]⁺

180 Moderate [M - C₂Cl₂O₂ - H₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary and should be optimized for the

particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the fluoroimide compound in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A

spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient

number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A spectral width of approximately 220 ppm and a larger number of scans (e.g.,

1024 or more) are generally required due to the lower natural abundance and sensitivity of

the ¹³C nucleus.

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A spectral width appropriate for

fluorinated aromatic compounds (e.g., -100 to -120 ppm) should be used. ¹⁹F is a high-

sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR. An external

reference standard, such as CFCl₃, is often used.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (for solid samples):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid fluoroimide sample onto the ATR

crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: Introduce a small amount of the fluoroimide sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion

and fragment ions.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

identify characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like a fluoroimide.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of common

fluoroimide compounds. Researchers are encouraged to consult the primary literature for

more specific details and to adapt the provided protocols to their specific instrumentation and

research questions.

To cite this document: BenchChem. [Spectroscopic Deep Dive: A Technical Guide to
Fluoroimides for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207414#spectroscopic-data-nmr-ir-mass-spec-of-
fluoroimide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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